molecular formula C16H10O4 B14478804 Phenanthrene-1,2-dicarboxylic acid CAS No. 68600-19-1

Phenanthrene-1,2-dicarboxylic acid

Cat. No.: B14478804
CAS No.: 68600-19-1
M. Wt: 266.25 g/mol
InChI Key: AJDJKHROQJQURF-UHFFFAOYSA-N
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Description

Phenanthrene-1,2-dicarboxylic acid is a key diagnostic metabolite in the bacterial biodegradation of phenanthrene, a model polycyclic aromatic hydrocarbon (PAH) . Research into this compound is critical for elucidating microbial pathways for environmental bioremediation of PAH-polluted sites . Studies on bacterial strains like Sinorhizobium sp. C4 and Stenotrophomonas maltophilia C6 have identified this compound as a metabolic intermediate, confirming the activity of a 1,2-dioxygenase pathway and subsequent intradiol (ortho-) cleavage of the resulting diol . This pathway is an alternative to the more common meta-cleavage routes, providing insight into the diverse catabolic strategies bacteria employ to break down recalcitrant environmental pollutants . The compound is thus essential for researchers in environmental microbiology and bioremediation, enabling a deeper understanding of metabolic networks, enzyme specificity, and the potential for bio-based cleanup technologies . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

68600-19-1

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

phenanthrene-1,2-dicarboxylic acid

InChI

InChI=1S/C16H10O4/c17-15(18)13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(19)20/h1-8H,(H,17,18)(H,19,20)

InChI Key

AJDJKHROQJQURF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis of Phenanthrene-1,2-dicarboxylic Acid and its Anhydrides

Direct synthetic methods aim to construct the this compound framework in a limited number of steps, often through strategic cyclization or oxidation reactions.

Routes via Cyclization Reactions from Dihydronaphthalene Derivatives

One of the notable approaches to constructing the phenanthrene (B1679779) skeleton involves the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. A relevant example is the reaction between 1-vinylnaphthalene (B14741) and maleic anhydride (B1165640), which yields 1,2,3,10a-tetrahydrothis compound anhydride. acs.org This cycloaddition serves as a key step in building the core structure of the target molecule. Subsequent dehydrogenation or aromatization of this adduct would be required to furnish the fully aromatic phenanthrene system.

The reaction between 2-vinylnaphthalene (B1218179) and maleic anhydride has also been shown to produce 2,3,4,4a-tetrahydrophenanthrene-3,4-dicarboxylic acid anhydride. acs.org These reactions highlight the utility of vinylnaphthalenes as diene components in the synthesis of complex polycyclic systems. The Diels-Alder reaction, in general, is a versatile method for creating cyclic compounds with a high degree of functionality. organicreactions.orgcerritos.edu

Oxidative Approaches to Dicarboxylic Acid Formation on Aromatic Systems

Oxidative methods provide an alternative pathway to introduce the dicarboxylic acid functionality directly onto a pre-existing phenanthrene core or a suitable precursor.

While specific examples of phase transfer catalytic (PTC) oxidation of phenanthrene to yield this compound are not extensively documented in readily available literature, the principles of PTC are well-suited for such transformations. PTC is a valuable technique in organic synthesis, particularly for reactions involving reagents in different phases, and has been successfully applied in various oxidation reactions. This methodology could potentially be employed for the oxidation of a suitably substituted phenanthrene precursor, where the phase transfer catalyst facilitates the transport of the oxidizing agent to the organic substrate.

A relevant analogy for the synthesis of this compound can be drawn from the oxidation of substituted dimethylphenanthrenes. For instance, the oxidation of 2,3,6,7-tetramethoxy-9,10-dimethylphenanthrene with sodium dichromate has been shown to yield 2,3,6,7-tetramethoxyphenanthrene-9,10-dicarboxylic acid anhydride. cdnsciencepub.comcdnsciencepub.com This reaction demonstrates that methyl groups on the phenanthrene ring can be effectively oxidized to form a dicarboxylic anhydride. This strategy suggests that 1,2-dimethylphenanthrene (B1619521) could serve as a direct precursor to this compound through a similar oxidative process. The oxidation of such precursors can be influenced by reaction conditions, including the choice of solvent and temperature. cdnsciencepub.comcdnsciencepub.com

Multistep Synthetic Routes to Phenanthrene Derivatives with Carboxylic Acid Moieties

Classical, multistep synthetic methods offer a more controlled and often more versatile approach to constructing complex phenanthrene derivatives, including those bearing carboxylic acid groups. These methods typically involve the gradual assembly of the phenanthrene ring system from simpler starting materials.

Foundational Phenanthrene Synthesis Methods (e.g., Haworth, Bardhan-Sengupta, Pschorr)

Several named reactions are fundamental to the synthesis of the phenanthrene skeleton and can be adapted to produce derivatives with carboxylic acid functionalities.

Haworth Synthesis: The Haworth synthesis is a classical method for preparing polycyclic aromatic hydrocarbons. quora.comscribd.com The process typically begins with the Friedel-Crafts acylation of an aromatic compound, such as naphthalene (B1677914), with an anhydride, like succinic anhydride. quimicaorganica.orgvedantu.com This initial step is followed by a series of reactions including reduction and cyclization to build the phenanthrene framework. quora.comvedantu.com By employing substituted naphthalenes or substituted anhydrides, this method can be modified to introduce functional groups, including precursors to carboxylic acids, at specific positions on the phenanthrene ring. spcmc.ac.in For example, using a substituted succinic anhydride could potentially lead to the formation of a phenanthrene derivative with the desired 1,2-dicarboxylic acid substitution pattern after subsequent reaction steps. The choice of solvent can also influence the regioselectivity of the initial acylation. spcmc.ac.in

Bardhan-Sengupta Synthesis: The Bardhan-Sengupta synthesis is another cornerstone in the construction of the phenanthrene ring system. quimicaorganica.orgias.ac.in This method involves the cyclodehydration of a substituted cyclohexanol (B46403) derivative. quimicaorganica.org A key advantage of this synthesis is its high degree of regiospecificity. quimicaorganica.org The synthesis can be adapted to produce substituted phenanthrenes by using appropriately functionalized starting materials. ias.ac.in A modification of this synthesis has been developed to introduce an angular carboxyl group into an octahydrophenanthrene intermediate, although aromatization led to the loss of this group. acs.org This indicates the potential, with further refinement, to retain carboxylic acid functionalities.

Pschorr Synthesis: The Pschorr synthesis provides a route to phenanthrenes through an intramolecular radical cyclization of a diazonium salt. organicreactions.orgwikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by copper. wikipedia.org A classic application of this method is the synthesis of phenanthrene-9-carboxylic acid from trans-2-amino-alpha-phenylcinnamic acid. organicreactions.org By strategically placing substituents on the starting materials, the Pschorr synthesis can be utilized to prepare a variety of substituted phenanthrenes. thieme.de This method could potentially be adapted to synthesize this compound by using a precursor with the necessary functionalities to generate the two carboxylic acid groups upon cyclization and subsequent steps. Photocatalyzed versions of the Pschorr reaction have also been developed. beilstein-journals.org

Synthetic Method Key Features Potential for this compound Synthesis
Diels-Alder Reaction Forms a six-membered ring in a single step.Reaction of 1-vinylnaphthalene with maleic anhydride provides a direct precursor. acs.org
Oxidation of Dimethylphenanthrene Direct conversion of methyl groups to carboxylic acids.Oxidation of 1,2-dimethylphenanthrene is a plausible route. cdnsciencepub.comcdnsciencepub.com
Haworth Synthesis Builds the phenanthrene ring system in a stepwise manner.Use of substituted starting materials can introduce carboxyl functionalities. vedantu.comspcmc.ac.in
Bardhan-Sengupta Synthesis Highly regioselective cyclodehydration.Adaptable for substituted phenanthrenes, though retention of carboxyl groups needs optimization. ias.ac.inacs.org
Pschorr Synthesis Intramolecular radical cyclization of a diazonium salt.Strategic placement of substituents on the precursor is key. organicreactions.orgthieme.de

Photodehydrocyclization of Stilbene (B7821643) Derivatives

The photochemical cyclization of stilbene derivatives, often referred to as the Mallory reaction, is a classic and powerful method for synthesizing phenanthrenes. nih.gov The reaction proceeds through the photoisomerization of an E-stilbene (or a mixture of E/Z isomers) to the reactive Z-stilbene. beilstein-journals.org Upon irradiation with UV light, this Z-isomer undergoes a conrotatory electrocyclization to form a transient dihydrophenanthrene intermediate. nih.gov This intermediate is then oxidized to the stable aromatic phenanthrene system.

Iodine is frequently used as a catalyst and oxidant in this process, which allows for the use of more concentrated solutions and leads to purer products with higher yields compared to early non-catalyzed methods. nih.gov The iodine facilitates the oxidation of the dihydrophenanthrene, producing hydroiodic acid (HI) as a byproduct. To prevent side reactions, such as the reduction of the stilbene double bond by HI, a scavenger like propylene (B89431) oxide or tetrahydrofuran (B95107) (THF) is often added to the reaction mixture. beilstein-journals.orgcapes.gov.br

Continuous flow technology has been successfully applied to this reaction, enabling scalable synthesis of functionalized phenanthrenes and related helicenes in good yields with reduced reaction times compared to traditional batch processes. beilstein-journals.org

Table 1: Example of Reaction Conditions for Photocyclization of Stilbene to Phenanthrene

EntryAdditive (equiv)SolventRetention Time (min)NMR Yield (%)
1-Toluene8320
2Propylene oxide (50)Toluene8390
3THF (50)Toluene8395
4Propylene oxide (50)THF8395
5THF (50)THF8395
This table is adapted from research on continuous flow photocyclization. beilstein-journals.org

Intramolecular Friedel-Crafts Annulation Strategies for Phenanthrene Ring Construction

Intramolecular Friedel-Crafts reactions are a cornerstone of synthetic strategies for building polycyclic aromatic compounds, including the phenanthrene skeleton. masterorganicchemistry.com This method involves an electrophilic aromatic substitution where the nucleophile (an aromatic ring) and the electrophile (typically an acyl or alkyl group) are part of the same molecule, leading to the formation of a new ring. masterorganicchemistry.com

For phenanthrene synthesis, a common approach is the intramolecular Friedel-Crafts acylation. This can be exemplified by the cyclization of a biphenyl (B1667301) derivative containing a carboxylic acid or acyl chloride substituent at the 2-position, connected to the 2'-position by a two-carbon chain. Upon treatment with a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), the acyl group attacks the adjacent aromatic ring, closing the central C-ring of the phenanthrene system. masterorganicchemistry.com The resulting ketone can then be reduced to furnish the final phenanthrene structure. The formation of six-membered rings through this strategy is generally highly successful. masterorganicchemistry.com

Annulation Reactions Involving Naphthalene and Biphenyl Precursors

The phenanthrene ring system can be constructed by building upon smaller aromatic precursors like naphthalene and biphenyl.

One of the most notable methods starting from naphthalene is the Haworth synthesis . This process typically begins with the Friedel-Crafts acylation of naphthalene with succinic anhydride. spcmc.ac.in This reaction can produce two isomeric keto-acids, which are usually separable. spcmc.ac.in The keto group is then reduced via a Clemmensen reduction. A subsequent intramolecular Friedel-Crafts acylation, induced by a strong acid, closes the new ring. The resulting cyclic ketone is again reduced, and a final dehydrogenation step, often using selenium, aromatizes the newly formed ring to yield the phenanthrene core. spcmc.ac.inwikipedia.org The Haworth synthesis is particularly valuable for preparing phenanthrenes with substituents at specific, known positions. nowgonggirlscollege.co.in

Another classical approach is the Bardhan–Sengupta phenanthrene synthesis . This method involves the cyclization of a derivative of 1-cyclohexanol substituted with a β-phenylethyl group. The cyclization is an electrophilic aromatic substitution promoted by an agent like diphosphorus (B173284) pentoxide, which closes the central ring. The final aromatization of the two non-aromatic rings is achieved through dehydrogenation with selenium. wikipedia.org

Enantioselective Synthesis and Resolution Techniques

Certain substituted phenanthrenes, particularly those with bulky groups at the 4- and 5-positions, can exhibit helical chirality due to restricted rotation around the single bond connecting the aromatic rings. The separation of the resulting enantiomers is a critical step in studying their unique properties.

Diastereomeric Salt Crystallization for Helical Chiral Phenanthrene-Dicarboxylic Acid Analogs

Diastereomeric salt crystallization is a widely used and effective method for the resolution of racemic mixtures of chiral acids or bases. advanceseng.com This technique is particularly applicable to the resolution of helical chiral phenanthrene-dicarboxylic acid analogs. acs.org The fundamental principle involves reacting the racemic mixture of the chiral dicarboxylic acid with a single enantiomer of a chiral resolving agent, typically a chiral amine. advanceseng.com

This reaction converts the pair of enantiomers into a pair of diastereomeric salts. advanceseng.com Diastereomers possess different physical properties, most importantly, different solubilities in a given solvent. advanceseng.com By carefully selecting the solvent and controlling conditions such as temperature, it is possible to induce the preferential crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. rsc.org

Once the less soluble salt is separated by filtration, the chiral resolving agent can be removed by treatment with an acid or base, yielding the desired enantiomer of the phenanthrene-dicarboxylic acid in an optically pure or enriched form. Research has demonstrated the successful multigram resolution of helical chiral 1,12-dimethylbenzo[c]phenanthrene-5,8-dicarboxylic acid using this methodology. acs.org The success of the resolution is dependent on factors such as the choice of resolving agent, solvent, and the precise control of crystallization conditions to maximize yield and diastereomeric excess. advanceseng.comrsc.org

Chemical Transformations and Derivatization Research

Reactivity of Carboxylic Acid Moieties (e.g., Anhydride (B1165640) Formation, Esterification)

The two carboxylic acid groups situated at the 1- and 2-positions of the phenanthrene (B1679779) skeleton are the primary sites of reactivity under many conditions. Their proximity governs the formation of cyclic derivatives, most notably anhydrides.

Anhydride Formation: Dicarboxylic acids, where the carboxyl groups are positioned to form stable five- or six-membered rings, readily undergo intramolecular dehydration upon heating to yield cyclic anhydrides. youtube.com For phenanthrene-1,2-dicarboxylic acid, the two adjacent carboxyl groups are ideally positioned to form a stable five-membered anhydride ring. This reaction is analogous to the formation of phenanthrene-9,10-dicarboxylic anhydride from its corresponding acid. acs.orggoogle.com The process involves the elimination of a water molecule, leading to a new cyclic structure fused to the phenanthrene core.

Esterification: Like other carboxylic acids, this compound can undergo esterification with alcohols, typically in the presence of an acid catalyst, to produce the corresponding diesters. researchgate.net This reaction proceeds by converting both carboxylic acid functions into ester groups. The properties of the resulting diester, such as its physical state and solubility, depend on the nature of the alcohol used. For example, reaction with methanol (B129727) would yield dimethyl phenanthrene-1,2-dicarboxylate, while reaction with ethanol (B145695) would produce diethyl phenanthrene-1,2-dicarboxylate. sigmaaldrich.com

Table 1: Key Reactions of the Carboxylic Acid Moieties

Reactant Conditions Product Reaction Type
This compound Heat Phenanthrene-1,2-dicarboxylic anhydride Intramolecular Dehydration
This compound Methanol (CH₃OH), Acid Catalyst Dimethyl phenanthrene-1,2-dicarboxylate Fischer Esterification
This compound Ethanol (C₂H₅OH), Acid Catalyst Diethyl phenanthrene-1,2-dicarboxylate Fischer Esterification

Transformations of the Phenanthrene Core (e.g., Dihydrogenation)

The aromatic phenanthrene nucleus can be chemically modified, most commonly through reduction (hydrogenation) reactions that saturate one or more of the aromatic rings.

Dihydrogenation: Catalytic hydrogenation of aromatic dicarboxylic acids is a known method for producing their cycloaliphatic counterparts. researchgate.net For instance, phenanthrene-4-carboxylic acid can be reduced to 1,2-dihydrophenanthrene-4-carboxylic acid. nih.gov Applying this to this compound, selective hydrogenation can yield partially saturated derivatives such as 1,2,3,4-tetrahydro-phenanthrene-1,2-dicarboxylic acid. sigmaaldrich.com More extensive hydrogenation under harsher conditions can lead to the fully saturated dodecahydro-phenanthrene-1,2-dicarboxylic acid system. nih.gov These transformations reduce the aromaticity of the molecule, leading to significant changes in its three-dimensional structure and chemical properties.

Oxidation: While the carboxylic acid groups are generally resistant to oxidation, the aromatic core can be oxidized. Oxidation of the phenanthrene nucleus with strong oxidizing agents like chromic acid typically yields phenanthraquinone-type structures, and further oxidation can cleave the aromatic rings to produce biphenyl (B1667301) derivatives, such as diphenic acid. iptsalipur.orguobabylon.edu.iq

Table 2: Representative Transformations of the Phenanthrene Core

Starting Material Reagents/Conditions Product Transformation
This compound H₂, Catalyst (e.g., Pd/C) 1,2,3,4-Tetrahydro-phenanthrene-1,2-dicarboxylic acid Partial Hydrogenation
Phenanthrene CrO₃, Acetic Acid Phenanthraquinone Oxidation
Phenanthraquinone Further Oxidation Diphenic acid Oxidative Ring Cleavage

Formation of Lactone Structures and Isomerization Processes

Lactones, or cyclic esters, are formed through the intramolecular esterification of a hydroxy acid. wikipedia.orgyoutube.com For this compound, lactone formation would require the reduction of one carboxylic acid to a hydroxyl group while the other remains a carboxylic acid, followed by cyclization. A relevant analogue is the hydrogenation of phthalic acid (benzene-1,2-dicarboxylic acid) using a Ru-Sn/Al₂O₃ catalyst, which selectively yields phthalide, a lactone structure. researchgate.net This suggests that under specific catalytic conditions, this compound could be converted into a phenanthrene-fused lactone.

Furthermore, the phenanthrene ring system itself is known to undergo isomerization under certain energetic conditions. Studies on derivatives such as phenanthrene oxides have shown they can rearrange to form more stable isomers, including oxepines (seven-membered oxygen-containing rings). researchgate.netrsc.org Research on phenanthrene dications also demonstrates that significant skeletal rearrangements can occur, leading to the formation of different, more stable isomeric structures. chemrxiv.org These findings suggest that derivatization reactions of this compound could potentially be accompanied by isomerization of the core aromatic structure.

Incorporation into Polymeric Systems: Phenanthrene-Containing Polyamides from Dicarboxylic Acids

Aromatic dicarboxylic acids are crucial monomers for the synthesis of high-performance polymers, particularly aromatic polyamides (aramids). google.com These polymers are typically prepared through the direct polycondensation of a dicarboxylic acid with a diamine. youtube.comcapes.gov.br

Incorporating a phenanthrene moiety into a polymer backbone is of interest for developing materials with enhanced thermal stability and specific optoelectronic properties. acs.org this compound can serve as the dicarboxylic acid monomer in a polycondensation reaction with various aromatic or aliphatic diamines. The resulting polyamides would feature the rigid, planar phenanthrene unit as an integral part of the polymer chain. The properties of the final polymer, such as solubility, thermal stability, and film-forming capability, can be tailored by selecting the appropriate diamine comonomer. dtic.milresearchgate.net The synthesis is often carried out in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) using condensing agents such as triphenyl phosphite (B83602) and pyridine (B92270). capes.gov.bracs.org

Table 3: General Scheme for Polyamide Synthesis

Monomer 1 Monomer 2 Polymer Type Key Linkage
This compound Aromatic or Aliphatic Diamine Phenanthrene-Containing Polyamide Amide (-CO-NH-)

Coordination Chemistry of Phenanthrene 1,2 Dicarboxylic Acid and Analogs

Ligand Design and Coordination Modes of Aromatic Dicarboxylic Acids

The structure and properties of coordination compounds are fundamentally dictated by the organic ligands used in their assembly. Aromatic dicarboxylic acids are a prominent class of ligands in the construction of MOFs and coordination polymers due to their ability to form stable coordination bonds with metal ions and their inherent rigidity or flexibility, which can be tailored to produce desired structural outcomes. bldpharm.com

Dicarboxylic acids can coordinate to metal centers in numerous ways, including monodentate, bidentate chelation, and various bridging modes (e.g., syn-syn, anti-anti, syn-anti). mdpi.com This versatility allows for the formation of structures with varying nuclearity, from simple mononuclear complexes to intricate one-, two-, or three-dimensional polymers. mdpi.comslideshare.net The precise positioning of carboxylic acid functional groups on a ligand scaffold can direct the assembly process. For instance, a calix rsc.orgarene ligand functionalized with two splayed carboxylic acid groups was shown to form a 1-D coordination polymer with cadmium(II). In contrast, a different isomer of the same ligand, with the acid groups held in a C2-symmetric pinched-cone conformation, directed the assembly of a discrete molecular capsule. semanticscholar.org This demonstrates that subtle changes in ligand geometry can exert profound control over the resulting supramolecular architecture.

Metal-Organic Frameworks (MOFs) and Coordination Polymer Synthesis

The synthesis of coordination polymers and MOFs is a major focus of crystal engineering, aiming to create novel materials with applications in areas like gas storage, separation, and catalysis. mdpi.com The self-assembly process between metal ions and organic linkers is influenced by numerous factors, including the geometry of the ligand, the coordination preference of the metal ion, reaction temperature, and the solvent system used. mdpi.com

Hydrothermal Synthesis Approaches with Dihydroxy-Biphenyl Dicarboxylic Acids

Hydrothermal and solvothermal synthesis are common and effective methods for producing crystalline MOFs. scispace.com These techniques involve heating a mixture of the metal salt and organic linker in a sealed vessel, often a Teflon-lined stainless steel autoclave, allowing for the slow growth of high-quality crystals. scispace.comnih.gov

A notable example is the synthesis of nickel-based MOFs using 4,4′-biphenyl dicarboxylic acid (BPDC), an analog of phenanthrene-dicarboxylic acid. In one study, a facile one-step hydrothermal method was employed to create Ni-BPDC-MOF nanoplates. nih.gov The process involved heating a solution of nickel nitrate (B79036) and BPDC in a Teflon-lined autoclave to 180 °C for 10 hours. nih.gov Researchers found that the synthesis temperature directly influenced the pore size of the resulting MOF nanostructure. nih.gov Similarly, various MOFs have been assembled using ligands like 1,3-di(2′,4′-dicarboxylphenyl)benzene under solvothermal conditions with different metal salts and co-ligands. rsc.org

Synthesis MethodLigand(s)Metal SaltConditionsResulting Structure
Hydrothermal4,4′-Biphenyl dicarboxylic acid (BPDC)Nickel(II) nitrate hexahydrate180 °C for 10 hoursNi-BPDC-MOF nanoplates
Solvothermal1,3-di(2′,4′-dicarboxylphenyl)benzene (H4DDB)Nickel(II) nitrate hexahydrateN/A[Ni(H2DDB)(H2O)2(μ2-H2O)]n chain structure
SolvothermalBenzene-1,4-dicarboxylic acid (BDCH2), Pyridine-4-carboxylic acid (PCA)Cadmium(II) nitrate tetrahydrate120 °C for 2 days[Cd(BDC)0.5(PCA)] MOF

Influence of Metal Centers and Co-ligands (e.g., 1,10-Phenanthroline) on Coordination Architectures

The final topology of a coordination polymer is highly dependent on the choice of the metal center and the presence of ancillary or co-ligands. mdpi.comacs.org Different metal ions possess distinct coordination preferences (e.g., coordination number and geometry), which directs the assembly into unique architectures even when the same organic linkers are used. mdpi.comresearchgate.net For example, reacting the angular ligand 4,4′-oxybis(N-(pyridin-3-yl)benzamide) and 1,4-naphthalenedicarboxylic acid with different divalent metal salts yielded a 2-fold interpenetrated 3D framework for Zn(II), a 1D helical chain for Cu(II), and a 3-fold interpenetrated 3D framework for Cd(II). researchgate.net

Metal IonDicarboxylic Acid LigandCo-LigandResulting Architecture/Topology
Zn(II)1,4-Naphthalenedicarboxylic acid (1,4-H2NDC)4,4′-oxybis(N-(pyridin-3-yl)benzamide) (L¹)2-fold interpenetrated 3D framework (pcu topology) researchgate.net
Cu(II)1,4-Naphthalenedicarboxylic acid (1,4-H2NDC)4,4′-oxybis(N-(pyridin-3-yl)benzamide) (L¹)1D triple-strained helical chain researchgate.net
Cd(II)1,4-Naphthalenedicarboxylic acid (1,4-H2NDC)4,4′-oxybis(N-(pyridin-3-yl)benzamide) (L¹)3-fold interpenetrated 3D framework (dia topology) researchgate.net
Co(II)1,4-Naphthalenedicarboxylic acid (1,4-H2NDC)N,N′-bis(3-methylpyridyl) adipoamide (L²)Self-catenated 3D framework mdpi.com
Zn(II)Benzene-1,4-dicarboxylic acid (BDC)1,10-Phenanthroline (B135089) (Phen)1D zigzag chain structure acs.org

Discrete Metal Complexes

Beyond extended frameworks, phenanthroline-dicarboxylic acids are instrumental in forming discrete metal complexes, where one or more metal ions are coordinated by a finite number of ligands to form a distinct molecule.

Synthesis of Mononuclear Complexes with Phenanthroline-Derived Dicarboxylic Acids

The highly preorganized structure of ligands like 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) makes them excellent candidates for forming stable mononuclear complexes. uncw.edu The rigid phenanthroline backbone holds the two carboxylic acid groups in a fixed position, facilitating chelation to a single metal ion. The synthesis of these complexes typically involves reacting the ligand with a suitable metal salt in solution. uncw.edu The formation of complexes with a variety of metal ions, including Al(III), Fe(III), Th(IV), Lu(III), and UO2(2+), has been reported, with formation constants often determined using UV/Vis spectrophotometry by monitoring changes in absorbance as a function of pH. uncw.edu Similarly, diamide (B1670390) derivatives of 1,10-phenanthroline-2,9-dicarboxylic acid have been synthesized and their complexation with lanthanide ions has been extensively studied. researchgate.netnih.gov

Structural Elucidation of Coordination Complexes

The definitive method for determining the precise three-dimensional structure of crystalline coordination complexes is single-crystal X-ray diffraction analysis. acs.orgnih.gov This powerful technique provides detailed information on the metal ion's coordination number, its geometry (e.g., octahedral, square pyramidal), bond lengths, bond angles, and the coordination modes of the ligands. mdpi.com For example, X-ray analysis of lanthanide nitrate complexes with a 1,10-phenanthroline-2,9-dicarboxylic acid diamide ligand revealed that a water molecule could enter the inner coordination sphere of the neodymium ion, increasing its coordination number to 11. nih.gov The same study found an unusual bridged complex of lanthanum where two metal ions had different coordination numbers of 10 and 12. nih.gov Such detailed structural insights are crucial for understanding the properties and reactivity of these complexes.

LigandMetal IonKey Structural Feature(s)Technique
1,10-Phenanthroline-2,9-dicarboxylic acid (PDA)Ba(II), Th(IV), UO2(2+)Discrete metal-ligand complexes uncw.eduSingle-Crystal X-ray Diffraction uncw.edu
1,10-Phenanthroline-2,9-dicarboxylic acid diamide (DAPhen)Neodymium(III)11-coordinate metal center with a coordinated water molecule nih.govSingle-Crystal X-ray Diffraction nih.gov
1,10-Phenanthroline-2,9-dicarboxylic acid diamide (DAPhen)Lanthanum(III)Bridged dinuclear complex with 10- and 12-coordinate metal centers nih.govSingle-Crystal X-ray Diffraction nih.gov
p-tert-butylcalix rsc.orgarene dicarboxylic acidCadmium(II)Discrete [Cd2L2(phen)2] molecular capsule semanticscholar.orgSingle-Crystal X-ray Diffraction semanticscholar.org

Design Principles for Supramolecular Architectures Incorporating Aromatic Dicarboxylic Acids

The design of supramolecular structures using aromatic dicarboxylic acids hinges on the strategic use of non-covalent interactions to direct self-assembly. nih.govfrontiersin.org The molecular structure of the building block itself—its symmetry, rigidity, and the placement of functional groups—is the primary determinant of the final architecture. nih.gov For aromatic polycarboxylic acids, the ability of adjacent phenyl and/or pyridine (B92270) rings to rotate can allow them to conform to the coordination environment of metal nodes in metal-organic frameworks (MOFs). mdpi.com

Key design principles include:

Functional Group Placement: The ortho positioning of the two carboxylic acid groups on the phenanthrene (B1679779) backbone creates a specific geometry for hydrogen bonding, favoring the formation of cyclic dimers or catemeric chains.

Intermolecular Forces: The interplay between strong, directional hydrogen bonds from the carboxylic acid groups and weaker, less directional π-π stacking interactions between the aromatic rings dictates the final crystal packing. researchgate.net

Solvent and Environmental Effects: The choice of solvent can influence which polymorphic form of a crystal is obtained, as solvent molecules can interact with the assembling components and affect the thermodynamics of crystallization.

By controlling these factors, it is possible to engineer crystalline materials with desired topologies and properties, such as porous networks for gas storage or defined channels for molecular transport. rsc.org

Role of Hydrogen Bonding in Driving Self-Assembly

Hydrogen bonding is the principal driving force in the self-assembly of carboxylic acids. nih.gov The carboxylic acid functional group is an excellent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen), enabling the formation of robust and highly directional interactions. nih.govvedantu.com These interactions are significantly stronger than van der Waals forces and are pivotal in the creation of ordered supramolecular structures. scispace.com

In the case of aromatic carboxylic acids, the most common and stable hydrogen-bonding motif is the formation of a cyclic dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. nih.gov For instance, a study on phenanthrene-4-carboxylic acid, a structural isomer of the title compound, revealed that it crystallizes to form a cyclic dimer about a center of symmetry. nih.gov The O···O distance in this dimer was found to be 2.634 (2) Å, indicative of a strong hydrogen bond. nih.gov It is highly probable that Phenanthrene-1,2-dicarboxylic acid would engage in similar strong, dimeric hydrogen-bonding interactions, which would serve as the primary recognition event for self-assembly.

The energy of a single hydrogen bond typically falls between 15 and 35 kJ/mol, making it a powerful tool for directing molecular crystallization. nih.gov The stability and directionality of these bonds allow aromatic dicarboxylic acids to form well-ordered monolayers and one-dimensional rows, which then pack to create two- and three-dimensional structures. nih.govnih.gov

Table 1: Hydrogen Bonding Parameters in Carboxylic Acid Dimers

ParameterTypical Value/DescriptionSignificance
Interaction TypeO-H···OConnects two carboxylic acid groups.
Common MotifCentrosymmetric Cyclic Dimer (R²₂(8) motif)A highly stable and predictable supramolecular synthon.
O···O Distance~2.6 - 2.7 Å nih.govShorter distances indicate stronger hydrogen bonds.
Bond Energy~28-29 kJ/mol (for some dicarboxylic acids) nih.govProvides the thermodynamic driving force for self-assembly. nih.gov
Spectroscopic ShiftRedshifts of 170-250 cm⁻¹ in O-H stretching frequency (FTIR) nih.govA characteristic indicator of hydrogen bond formation.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins, Pillar[n]arenes)

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. Macrocyclic receptors like cyclodextrins and pillar[n]arenes are well-known for their ability to bind guest molecules within their cavities, driven by non-covalent interactions.

While specific studies detailing the inclusion of this compound as a guest were not identified, its structural characteristics make it a prime candidate for encapsulation. Macrocycles built from phenanthrene units, such as phenanthrene acs.orgarene, have been shown to act as effective hosts for various organic molecules. mdpi.comresearchgate.net These hosts possess large, electron-rich cavities capable of forming stable complexes. mdpi.com

Pillar[n]arenes, which are tubular-shaped macrocycles made from hydroquinone (B1673460) units, are another important class of hosts. nierengartengroup.com Their synthesis is often a thermodynamically driven cyclooligomerization process. nierengartengroup.com The electron-rich interior of pillar[n]arenes would be suitable for interacting with the aromatic core of a guest like this compound through π-π and C-H···π interactions. The carboxylic acid groups could protrude from the macrocycle's portal, allowing for further functionalization or interaction with the external environment.

The binding of a dicarboxylic acid guest within such a host would be governed by a combination of factors:

Size and Shape Complementarity: The guest must fit sterically within the host's cavity.

Non-covalent Interactions: Binding is stabilized by hydrophobic interactions, van der Waals forces, and potential hydrogen bonding between the guest's carboxyl groups and functional groups on the host's rim.

Formation of Molecular Tapes and Channels in Aromatic Carboxylic Acid Assemblies

The directional nature of hydrogen bonding in aromatic carboxylic acids facilitates the formation of one-dimensional (1D) polymeric structures, often referred to as molecular tapes or ribbons. nih.gov In the case of this compound, the repeated formation of hydrogen-bonded dimers can lead to the propagation of a linear, tape-like assembly.

The concept of using molecular tapes can be extended to advanced applications, such as molecular machines that read information encoded in the sequence of a molecular strand. manchester.ac.uk While this has been demonstrated in highly complex, custom-synthesized systems, the fundamental principle relies on the ordered, sequential assembly of molecular units. The self-assembly of molecules like this compound into predictable 1D tapes represents a foundational step toward designing such materials, where the repeating unit forms a simple, readable pattern. These ordered assemblies provide a framework for creating materials with anisotropic properties, such as directional conductivity or molecular transport, if the channels within the structure are continuous and accessible.

Chemical Compounds Mentioned

Mechanistic Studies of Environmental Transformation and Degradation Pathways

Photocatalytic Degradation Mechanisms

Photocatalysis is an advanced oxidation process that utilizes semiconductor catalysts and light to degrade organic pollutants. The photocatalytic degradation of phenanthrene (B1679779) involves its oxidation on the surface of these catalysts, leading to a cascade of reactions that form various intermediates, including dicarboxylic acids.

Role of Semiconductor Catalysts (e.g., TiO₂, ZnO) in Phenanthrene Oxidation

Semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely employed as photocatalysts for the degradation of a broad range of organic contaminants, including phenanthrene. nih.govekb.eg When these semiconductor particles are irradiated with light of sufficient energy (typically UV light), electrons in the valence band are excited to the conduction band, leaving behind positively charged "holes" in the valence band. nih.govacs.org This charge separation is the primary step in photocatalysis.

These photogenerated electron-hole pairs initiate redox reactions on the catalyst surface. acs.org The holes in the valence band are powerful oxidizing agents, while the electrons in the conduction band are strong reducing agents. This process facilitates the degradation of adsorbed phenanthrene molecules. nih.gov Studies have shown that nanometer-sized anatase TiO₂ significantly accelerates the photocatalytic degradation of phenanthrene on soil surfaces, with the degradation following pseudo-first-order kinetics. nih.gov The efficiency of these catalysts can be influenced by their crystalline structure; for instance, the anatase form of TiO₂ is generally considered to have better photocatalytic activity than the rutile form. acs.org

CatalystForm/StructureKey Role in Phenanthrene Degradation
**Titanium Dioxide (TiO₂) **Anatase NanoparticlesAccelerates degradation on soil surfaces under UV light. nih.gov The anatase form exhibits high photocatalytic activity. acs.org
Zinc Oxide (ZnO) NanoparticlesActs as an effective photocatalyst for degrading PAHs like naphthalene (B1677914), a related compound. ekb.eg

Identification and Elucidation of Dicarboxylic Acid Intermediates (e.g., phthalic acid, 1,2-naphthalenedicarboxylic acid, 2,2'-biphenyldicarboxylic acid)

The oxidative degradation of the phenanthrene molecule results in the formation of several intermediate products as the aromatic rings are sequentially broken down. Among these intermediates, various dicarboxylic acids have been identified, indicating the cleavage of the fused ring structure.

During the oxidation of phenanthrene, the central ring can be attacked, leading to the formation of 2,2'-biphenyldicarboxylic acid (also known as diphenic acid). researchgate.netusda.gov Further oxidation and ring-opening can subsequently produce phthalic acid. researchgate.netnih.gov In some microbial degradation pathways, which can share intermediates with photocatalytic routes, naphthalene-1,2-dicarboxylic acid has also been observed following the initial cleavage of a phenanthrene ring. nih.govnih.govresearchgate.net The identification of these dicarboxylic acids is crucial for elucidating the complete degradation pathway of phenanthrene.

Analysis of Reactive Oxygen Species and Reaction Pathways

The degradation of phenanthrene in photocatalytic systems is mediated by highly reactive oxygen species (ROS). These species are generated from the interaction of the photogenerated electron-hole pairs with water and molecular oxygen present in the system. tandfonline.com

The primary ROS involved include:

Hydroxyl radicals (•OH): Formed when the positive holes in the valence band react with water or hydroxide ions. Hydroxyl radicals are extremely powerful, non-selective oxidizing agents that can attack the phenanthrene molecule. researchgate.net

Superoxide (B77818) radicals (O₂⁻•): Generated when electrons in the conduction band react with molecular oxygen. tandfonline.com

Singlet oxygen (¹O₂): Can be formed through energy transfer processes. mdpi.com

These reactive species initiate a series of oxidation reactions. For example, hydroxyl radicals can attack the C9 and C10 positions on the central ring of phenanthrene. This initial attack leads to the formation of hydroxylated intermediates, which are then susceptible to ring opening. researchgate.net The subsequent reactions transform these intermediates into smaller molecules, including the aforementioned dicarboxylic acids, and can ultimately lead to the complete mineralization of phenanthrene to carbon dioxide and water.

Microbial Biodegradation Pathways

Microorganisms, particularly bacteria, have evolved diverse enzymatic systems to utilize PAHs like phenanthrene as a source of carbon and energy. nih.gov The biodegradation process involves a series of enzymatic reactions that break down the complex aromatic structure into simpler compounds that can enter central metabolic pathways.

Initial Dioxygenation Patterns on Phenanthrene (e.g., 1,2-, 3,4-, 9,10-dioxygenation)

The initial and rate-limiting step in the aerobic bacterial degradation of phenanthrene is the incorporation of both atoms of molecular oxygen into the aromatic nucleus, a reaction catalyzed by dioxygenase enzymes. nih.gov This initial attack can occur at different positions on the phenanthrene molecule, leading to different degradation pathways.

Common initial dioxygenation patterns include:

3,4-Dioxygenation: This is often the most dominant pathway in many phenanthrene-degrading bacteria. nih.govnih.govresearchgate.netmdpi.com It results in the formation of cis-3,4-dihydroxy-3,4-dihydrophenanthrene. nih.gov

1,2-Dioxygenation: An alternative initial attack site leading to cis-1,2-dihydroxy-1,2-dihydrophenanthrene. nih.gov

9,10-Dioxygenation: Attack on the central "K-region" of the molecule forms cis-9,10-dihydroxy-9,10-dihydrophenanthrene. nih.govnih.gov

The specificity of the initial dioxygenase attack varies between different bacterial strains. For example, strains of Sinorhizobium, Stenotrophomonas maltophilia, and Arthrobacter have been shown to initiate degradation via multiple positions (1,2-, 3,4-, and 9,10-), although the 3,4-dioxygenation route is typically predominant. nih.govnih.govresearchgate.net

Ring-Cleavage Mechanisms (Ortho- and Meta-cleavage) Leading to Dicarboxylic Acid Formation

Following the initial dioxygenation and subsequent dehydrogenation to form diols (e.g., 3,4-dihydroxyphenanthrene), the aromatic ring is cleaved by another set of dioxygenase enzymes. nih.gov This ring-cleavage can occur through two primary mechanisms:

Ortho-cleavage (intradiol cleavage): The bond between the two hydroxyl-bearing carbon atoms is broken. In the context of phenanthrene degradation, ortho-cleavage of phenanthrene-3,4-diol can lead to the formation of naphthalene-1,2-dicarboxylic acid. nih.govresearchgate.net Similarly, ortho-cleavage of pyrene-4,5-diol (from the degradation of the related PAH pyrene) yields phenanthrene-4,5-dicarboxylic acid. nih.gov

Meta-cleavage (extradiol cleavage): The bond adjacent to the two hydroxyl groups is cleaved. This is a common pathway for phenanthrene diols and often leads to the formation of hydroxynaphthoic acids, such as 1-hydroxy-2-naphthoic acid. nih.govnih.govnih.gov

These cleavage products are further metabolized. For instance, 1-hydroxy-2-naphthoic acid can be converted to 1,2-dihydroxynaphthalene, which then enters the naphthalene degradation pathway, eventually leading to the formation of phthalic acid. nih.govethz.ch The degradation of phenanthrene via the 9,10-dioxygenation pathway can lead to the formation of 2,2'-diphenic acid, which is subsequently metabolized to phthalic acid. nih.gov The presence of these varied dicarboxylic acids highlights the complexity and branching nature of microbial degradation pathways for phenanthrene. nih.gov

Bacterial StrainInitial Dioxygenation SitesRing-Cleavage Products & Dicarboxylic Acids
Sinorhizobium sp. C4 1,2- and 3,4- (dominant)Naphthalene-1,2-dicarboxylic acid, Phthalic acid. nih.govresearchgate.net
Stenotrophomonas maltophilia C6 1,2-, 3,4- (dominant), and 9,10-Naphthalene-1,2-dicarboxylic acid. nih.gov
Arthrobacter sp. P1-1 1,2-, 3,4- (dominant), and 9,10-Naphthalene-1,2-dicarboxylic acid, Diphenic acid, Phthalic acid. researchgate.net
Mycobacterium sp. PYR-1 3,4- and 9,10-2,2′-Diphenic acid, Phthalic acid. nih.gov

Formation of Naphthalene-1,2-dicarboxylic Acid as a Converged Metabolite

The microbial degradation of phenanthrene is a complex process involving multiple branched pathways, which often converge at common intermediate metabolites. One such key intermediate is Naphthalene-1,2-dicarboxylic acid. Its formation is a result of the diverse initial enzymatic attacks on the phenanthrene molecule by various microorganisms.

The degradation of phenanthrene is typically initiated by dioxygenase enzymes that incorporate molecular oxygen into the aromatic structure at different positions. This leads to the formation of dihydrodiols, primarily at the 1,2-, 3,4-, and 9,10-carbon positions. nih.govnih.gov The subsequent metabolic steps depend on the initial point of oxidation.

In several bacterial strains, such as Stenotrophomonas maltophilia C6 and Arthrobacter sp. P1-1, phenanthrene degradation proceeds through these multiple initial dioxygenation reactions. nih.govnih.gov While the 3,4-dioxygenation pathway is often the most dominant, the various pathways can lead to the formation of Naphthalene-1,2-dicarboxylic acid. nih.govnih.gov For instance, studies on Arthrobacter sp. P1-1 have shown that ortho-cleavage products from the initial degradation steps, such as 1-[(E)-2-carboxyvinyl]-2-naphthoic acid, are further metabolized to form Naphthalene-1,2-dicarboxylic acid. nih.govnactem.ac.uk

This compound serves as a point of convergence in the degradation cascade. From Naphthalene-1,2-dicarboxylic acid, the metabolic route proceeds to another common and crucial intermediate, naphthalene-1,2-diol. nih.govnih.gov The formation of naphthalene-1,2-diol from different upper pathway intermediates, including Naphthalene-1,2-dicarboxylic acid and hydroxynaphthoic acids, highlights the integration of initially separate degradation branches. nih.govnactem.ac.uk

The table below summarizes the findings from studies on bacterial strains that identify Naphthalene-1,2-dicarboxylic acid as a key metabolite.

Bacterial StrainInitial Dioxygenation SitesPrecursor to Naphthalene-1,2-dicarboxylic acidSubsequent MetaboliteReference
Stenotrophomonas maltophilia C6 1,2-, 3,4-, and 9,10-CPhenanthrenediols via ortho- and meta-cleavageNaphthalene-1,2-diol nih.gov
Arthrobacter sp. P1-1 1,2-, 3,4-, and 9,10-C1-[(E)-2-carboxyvinyl]-2-naphthoic acidNaphthalene-1,2-diol nih.gov
Sinorhizobium sp. C4 1,2- and 3,4-CPhenanthrene-3,4-diol (via intradiol cleavage)Naphthalene-1,2-diol nih.gov

Subsequent Degradation Pathways of Dicarboxylic Acid Intermediates (e.g., Phthalic Acid Pathway)

Once formed, dicarboxylic acid intermediates like Naphthalene-1,2-dicarboxylic acid are channeled into lower metabolic pathways for further degradation. A predominant route for the catabolism of these intermediates is the phthalic acid pathway. researchgate.netethz.ch This pathway facilitates the breakdown of the remaining aromatic structures into simpler molecules that can be assimilated into the central metabolism of the microorganism.

The conversion of Naphthalene-1,2-dicarboxylic acid to naphthalene-1,2-diol is a critical step that precedes entry into the phthalic acid pathway. nih.govnih.gov Naphthalene-1,2-diol then undergoes primarily ortho-cleavage of the aromatic ring, a reaction catalyzed by a dioxygenase enzyme. nih.gov This ring-cleavage event yields trans-2-carboxycinnamic acid. nih.govnih.gov

Subsequent enzymatic reactions metabolize trans-2-carboxycinnamic acid to phthalic acid. nih.govnih.gov Phthalic acid is a key intermediate that is further degraded, often via 4,5-dihydroxyphthalic acid, to protocatechuic acid. nih.govnih.gov Protocatechuic acid can then be funneled into the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the original phenanthrene molecule. mdpi.com

While the phthalic acid pathway is the dominant route in many bacteria, a minor alternative, the salicylic acid pathway, has also been observed. nih.gov This pathway involves the meta-cleavage of naphthalene-1,2-diol. nih.gov In some bacterial cultures, such as with Stenotrophomonas maltophilia C6, the accumulation of salicylic acid suggests that this pathway is operational, although to a lesser extent than the phthalic acid pathway. nih.gov In certain organisms like Pseudomonas sp. strain PP2, the phthalic acid pathway may be truncated, leading to the excretion of o-phthalic acid as a dead-end product. nih.gov

The key steps in the degradation of dicarboxylic acid intermediates are outlined in the table below.

Intermediate MetaboliteKey Enzyme/ProcessProductPathwayReference
Naphthalene-1,2-diol Dioxygenase (ortho-cleavage)trans-2-Carboxycinnamic acidPhthalic Acid Pathway nih.govnih.gov
trans-2-Carboxycinnamic acid Further metabolismPhthalic acidPhthalic Acid Pathway nih.govnih.gov
Phthalic acid Further metabolismProtocatechuic acidPhthalic Acid Pathway nih.govnih.gov
Naphthalene-1,2-diol Dioxygenase (meta-cleavage)Salicylic acidSalicylic Acid Pathway nih.govnih.gov

Identification of Specific Biomarkers for Biodegradation (e.g., 2,2'-Diphenic Acid)

The identification of specific metabolites can serve as reliable biomarkers to monitor and confirm the biodegradation of phenanthrene in contaminated environments. scienceopen.comresearchgate.net These biomarkers are indicative of active microbial degradation pathways. 2,2'-Diphenic acid has been identified as a particularly dependable biomarker for phenanthrene metabolism. scienceopen.comresearchgate.net

2,2'-Diphenic acid is a characteristic metabolite of the 9,10-dioxygenation pathway of phenanthrene. scienceopen.com This pathway involves the enzymatic attack at the K-region (9,10-carbons) of the phenanthrene molecule, leading to the formation of 9,10-dihydroxyphenanthrene. Subsequent ortho-cleavage of this intermediate results in the formation of 2,2'-diphenic acid. scienceopen.com

The utility of 2,2'-diphenic acid as a biomarker is strengthened by the fact that it is produced by a diverse range of microorganisms, including both bacteria and fungi, during phenanthrene degradation. scienceopen.comresearchgate.net Its presence in an environmental sample provides strong evidence of microbial catabolism of phenanthrene. scienceopen.com Furthermore, 2,2'-diphenic acid is considered to be at a metabolic position equivalent to 1-hydroxy-2-naphthoic acid, another key intermediate that terminates the upper catabolic pathways of phenanthrene degradation. researchgate.netacademicjournals.org Both of these metabolites can lead to the formation of phthalic acid and salicylic acid. scienceopen.comresearchgate.net

While 2,2'-diphenic acid is a reliable indicator, the dominance of the pathway leading to its formation can vary between different microbial species. For example, in Stenotrophomonas maltophilia C6, the 9,10-dioxygenation pathway that produces 2,2'-diphenic acid is considered a minor route compared to the more dominant 3,4-dioxygenation pathway. nih.gov Nevertheless, its detection confirms that phenanthrene degradation is occurring.

The following table lists key biomarkers and the specific degradation pathways they indicate.

BiomarkerPrecursor MetaboliteDegradation Pathway IndicatedReference
2,2'-Diphenic acid 9,10-Dihydroxyphenanthrene9,10-Dioxygenation Pathway scienceopen.comresearchgate.net
1-Hydroxy-2-naphthoic acid cis-3,4-Dihydroxy-3,4-dihydrophenanthrene3,4-Dioxygenation Pathway researchgate.net
Phthalic acid Naphthalene-1,2-diolPhthalic Acid Pathway (Lower Pathway) nih.govethz.ch
Salicylic acid Naphthalene-1,2-diolSalicylic Acid Pathway (Lower Pathway) nih.gov

Theoretical and Computational Chemistry

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying polycyclic aromatic hydrocarbons and their derivatives. DFT calculations are employed to determine the electronic structure and energetic properties of phenanthrene-1,2-dicarboxylic acid. These studies typically involve selecting a functional, such as B3LYP or BMK, and a basis set, like TZVP, to solve the quantum mechanical equations that describe the molecule. nih.gov

For related polycyclic aromatic dicarboxylic acids, such as anthracene-dicarboxylic acids, DFT calculations have been instrumental in determining the lowest-energy ground-state structures. researchgate.net These calculations reveal how the substitution of carboxylic acid groups onto the aromatic core perturbs the electronic transitions and geometries. researchgate.net For this compound, DFT would be used to optimize the molecular geometry, calculate vibrational frequencies to confirm the structure as a true minimum on the potential energy surface, and determine thermodynamic properties.

Studies on similar molecules, like fluorine-containing polycyclic aromatic hydrocarbons, have utilized DFT and time-dependent DFT (TD-DFT) to investigate their molecular orbital diagrams and photophysical properties. researchgate.net Such calculations for this compound would provide a detailed picture of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity and electronic behavior.

Elucidation of Reaction Mechanisms and Transition State Analysis

Theoretical methods are pivotal in mapping the pathways of chemical reactions, identifying intermediate structures, and characterizing the transition states that connect them. For the formation of the basic phenanthrene (B1679779) skeleton, DFT studies have proposed and investigated reaction pathways, for instance, from the reaction of a phenyl radical with phenylacetylene. nih.gov These calculations identify the structures of minima and saddle points (transition states) along the reaction coordinate, providing kinetic data and mechanistic insights. nih.gov

While specific mechanistic studies on this compound are not extensively documented, computational analysis can be applied to understand its potential reactions. For example, the thermal decarboxylation or the formation of a cyclic anhydride (B1165640) from the two adjacent carboxylic acid groups are reactions ripe for theoretical investigation. youtube.com DFT calculations would allow for the location of the transition state for these processes, calculation of the activation energy barrier, and a detailed analysis of the electronic changes that occur throughout the reaction. This involves techniques like Quasi-Synchronous Transit (QST) searches to find the transition state structure connecting the reactant and product.

Prediction of Molecular Structures and Conformational Landscapes

A key application of computational chemistry is the prediction of the three-dimensional structure of molecules and the exploration of their conformational flexibility. libretexts.org The phenanthrene core is largely planar, but the introduction of the two bulky carboxylic acid groups at the adjacent 1- and 2-positions induces significant steric strain. This strain is a dominant factor in determining the molecule's preferred conformation.

The primary conformational freedom in this compound lies in the rotation of the two -COOH groups around their respective C-C bonds connecting them to the aromatic ring. Due to severe steric hindrance between the two adjacent groups, they are expected to be forced out of the plane of the phenanthrene ring. This is analogous to findings for 9,10-anthracene dicarboxylic acid, where DFT calculations revealed that the dihedral angles between the carboxylic acids and the aromatic plane are significantly large (around 56.6°) to alleviate steric clash. researchgate.net In contrast, for isomers where the groups are far apart (e.g., 2,6-ADCA), they remain coplanar with the ring. researchgate.net For this compound, a similar non-planar arrangement of the carboxylic groups is predicted to be the most stable conformation.

Predicted Dihedral Angles in Dicarboxylic Acid Conformers Based on Analogy
CompoundCarboxylic Group PositionsPredicted Dihedral Angle (θ) with Aromatic PlaneReasoning
This compound1, 2 (Adjacent)θ > 45°High steric hindrance between adjacent groups forces them out of the plane.
2,6-Anthracene dicarboxylic acid2, 6 (Distant)θ ≈ 0° researchgate.netMinimal steric interaction allows for a planar, conjugated system.
9,10-Anthracene dicarboxylic acid9, 10 (Adjacent)θ ≈ 56.6° researchgate.netSignificant steric clash between peri-positioned groups.

Analysis of Electronic Structure and Reactivity Descriptors

DFT calculations provide a wealth of information about the electronic nature of this compound. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.

The two carboxylic acid groups are electron-withdrawing. Their presence is expected to lower the energy of both the HOMO and LUMO compared to the parent phenanthrene molecule. nih.gov This modification of the electronic structure directly impacts the molecule's reactivity. Reactivity descriptors that can be computed include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen atoms of the carboxyl groups would be sites of negative potential, while the acidic protons would be regions of positive potential.

Fukui Functions: These descriptors help predict the most likely sites for nucleophilic, electrophilic, or radical attack.

Conceptual Electronic Properties from DFT Calculations
PropertyDescriptionPredicted Trend for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Lowered due to electron-withdrawing -COOH groups.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Significantly lowered due to electron-withdrawing -COOH groups.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical stability and excitation energy.Altered compared to phenanthrene, influencing its photophysical properties. cymitquimica.com
Dipole MomentMeasure of the overall polarity of the molecule.Non-zero due to the asymmetric placement of polar -COOH groups.

Advanced Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including "Phenanthrene-1,2-dicarboxylic acid". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of "this compound," the chemical shifts of the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings. The protons on the phenanthrene (B1679779) core will exhibit complex splitting patterns (doublets, triplets, and multiplets) arising from spin-spin coupling with neighboring protons. The carboxylic acid protons are highly deshielded and are expected to appear as a broad singlet at a chemical shift above 10 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 9.0120 - 140
Carboxylic Acid Protons>10 (broad)-
Carboxylic Acid Carbons-165 - 185
Quaternary Aromatic Carbons-125 - 150

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and aromatic systems.

Mass Spectrometry (MS) for Metabolite Identification and Reaction Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. In the context of "this compound," MS is crucial for its identification in complex mixtures, such as in the analysis of phenanthrene metabolites.

When analyzing "this compound" by MS, the molecular ion peak (M⁺) would be observed, corresponding to its molecular weight. The fragmentation of aromatic carboxylic acids typically involves the loss of hydroxyl radicals (•OH, M-17) and the carboxyl group (•COOH, M-45). libretexts.org For "this compound," sequential losses of these fragments from the two carboxylic acid groups would be expected. The stable phenanthrene core would likely remain as a major fragment. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of phenanthrene and its derivatives, often after a derivatization step to increase volatility. researchgate.netresearchgate.net For instance, the trimethylsilyl (B98337) (TMS) derivative of a phenanthrene carboxylic acid has been identified by its characteristic mass spectrum. researchgate.net

In metabolic studies, MS is instrumental in identifying the products of phenanthrene degradation by microorganisms. For example, studies have identified various oxidized metabolites of phenanthrene, and techniques like GC-MS are used to analyze the extracts from microbial cultures. researchgate.net

Table 2: Expected Mass Spectrometry Fragmentation for this compound

Fragment Description
[M]⁺Molecular Ion
[M-OH]⁺Loss of a hydroxyl radical
[M-COOH]⁺Loss of a carboxyl group
[M-2COOH]⁺Loss of both carboxyl groups
Phenanthrene core fragmentsVarious fragments arising from the stable aromatic system

X-ray Diffraction Analysis for Solid-State Structure Determination of Complexes and Assemblies

X-ray diffraction (XRD) analysis is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is particularly valuable for elucidating the solid-state structure of "this compound" and its coordination complexes with metal ions.

While the crystal structure of "this compound" itself is not widely reported, the structures of numerous metal complexes involving phenanthroline and dicarboxylic acid ligands have been determined by single-crystal XRD. researchgate.netresearchgate.net These studies reveal how the dicarboxylic acid groups can act as versatile ligands, coordinating to metal centers in various modes (e.g., monodentate, bidentate chelating, or bridging). The phenanthrene backbone can participate in π-π stacking interactions, which play a crucial role in the formation of supramolecular assemblies. researchgate.net

Table 3: General Crystallographic Data for Metal Complexes with Phenanthroline/Carboxylate Ligands

Parameter Typical Values/Observations
Crystal SystemVaries depending on the metal and ligand (e.g., Monoclinic, Triclinic) researchgate.netresearchgate.net
Space GroupDependent on the crystal packing (e.g., P2/c, P-1) researchgate.net
Coordination GeometryOften distorted polyhedra around the metal center
Key InteractionsMetal-carboxylate bonds, π-π stacking, hydrogen bonding

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its constituent functional groups.

The most prominent features in the FT-IR spectrum would be the absorptions associated with the carboxylic acid groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band between 1680 and 1710 cm⁻¹. researchgate.net The spectrum would also show C-O stretching and O-H bending vibrations.

The phenanthrene backbone will give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ range can provide information about the substitution pattern on the aromatic rings. nist.govresearchgate.net Theoretical calculations of the vibrational frequencies of phenanthrene can aid in the assignment of these bands. astro.it

Table 4: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch (H-bonded)2500 - 3300 (broad)
Carboxylic AcidC=O Stretch1680 - 1710 (strong, sharp)
AromaticC-H Stretch>3000
AromaticC=C Stretch1450 - 1600
AromaticC-H Bend (out-of-plane)650 - 900

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the identification, quantification, and purification of individual components in a mixture. In the context of "this compound," HPLC is an essential tool for monitoring the progress of reactions in which it is a reactant or product, and for quantifying its concentration in various samples.

For instance, in the microbial degradation of phenanthrene, HPLC can be used to track the disappearance of the parent compound and the appearance of metabolites, including dicarboxylic acid derivatives. researchgate.net By using a suitable stationary phase (e.g., a C18 reversed-phase column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), components can be separated based on their polarity. helixchrom.comnih.govupm.edu.my A diode-array detector (DAD) or a UV-Vis detector can be used for detection, often set at a wavelength where phenanthrene and its derivatives exhibit strong absorbance, such as 254 nm or 275 nm. helixchrom.comupm.edu.my

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of "this compound" of known concentrations and measuring the corresponding peak areas. This allows for the accurate determination of the concentration of the compound in unknown samples. The method can be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure its accuracy and reliability. nih.gov Automated online HPLC analysis coupled with flow chemistry setups enables high-throughput screening of reaction conditions. rsc.org

Table 5: Typical HPLC Parameters for the Analysis of Phenanthrene Derivatives

Parameter Typical Conditions
ColumnReversed-phase (e.g., C18, C8)
Mobile PhaseAcetonitrile/Water or Methanol (B129727)/Water gradient or isocratic helixchrom.comupm.edu.my
Flow Rate0.5 - 1.5 mL/min
DetectionUV-Vis or Diode Array Detector (DAD) at ~254-275 nm helixchrom.comupm.edu.my
Injection Volume10 - 20 µL

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Substituted Phenanthrene (B1679779) Dicarboxylic Acids

The synthesis of the phenanthrene core has been a long-standing challenge in organic chemistry, with classical methods like the Haworth and Bardhan-Sengupta syntheses being foundational. scispace.com However, the demand for precisely functionalized phenanthrene derivatives for specialized applications has spurred the development of more sophisticated and efficient synthetic routes.

Recent advancements have moved towards transition-metal-catalyzed and photocatalyzed reactions, offering milder conditions and greater functional group tolerance. For instance, photocatalyzed syntheses using visible light have emerged as a powerful tool for constructing the phenanthrene skeleton. beilstein-journals.org One such approach involves a photo-Pschorr cyclization of a stilbene (B7821643) diazonium salt, mediated by a ruthenium complex, which proceeds through an aryl radical intermediate. beilstein-journals.org Another innovative photocatalytic method is the [4+2] benzannulation between a biaryl diazonium salt and an alkyne, which forms the phenanthrene ring system via a vinyl radical cyclization. beilstein-journals.org Intramolecular cyclization of α-bromochalcones, initiated by an iridium-based photocatalyst, also provides an effective route to phenanthrene derivatives. beilstein-journals.org

Microwave-assisted synthesis represents another significant step forward, enabling rapid and efficient one-pot construction of the phenanthrene framework. nih.gov A notable example is the step-wise Suzuki-Miyaura coupling followed by an intramolecular aldol (B89426) condensation, which has been successfully used to create acetyl phenanthrene precursors. nih.gov These precursors can then be further elaborated to introduce carboxylic acid functionalities. The development of robust pathways to key intermediates, such as 9-iodophenanthrene-3-carboxylic acid, allows for the synthesis of a diverse library of 3,9-disubstituted phenanthrene derivatives through subsequent coupling reactions. nih.gov

Furthermore, serendipitous discoveries continue to expand the synthetic toolkit. A recent example is the thermolysis of Diels-Alder intermediates (dihydrodibenzothiophene-S,S-dioxides), which, instead of the expected outcome, leads to fused phenanthrene derivatives through SO2 elimination, 6π-electrocyclization, and subsequent aromatization. rsc.org These modern methodologies, including standard thermal methods, microwave-assisted synthesis, and photocatalysis, are crucial for producing a variety of substituted phenanthrene β-diketo acids and other derivatives, which could be adapted for the synthesis of dicarboxylic acids. beilstein-journals.orgnih.gov

Exploration of Advanced Applications in Functional Materials Science

The rigid, planar, and aromatic structure of the phenanthrene nucleus makes it an attractive building block for advanced functional materials. beilstein-journals.org Phenanthrene-1,2-dicarboxylic acid and its isomers are particularly promising as organic linkers for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. nih.govgoogle.com

The dicarboxylate groups can coordinate with metal ions to form extended, well-defined structures. By analogy, the use of various para-dicarboxylic acids in conjunction with 1,10-phenanthroline (B135089) to create zinc-based MOFs demonstrates a mixed-ligand strategy that could be applied to phenanthrene dicarboxylic acids. nih.govacs.org These specific ligands can influence the resulting framework's properties, such as luminescence, which is often determined by the organic linkers. nih.govacs.org The development of MOFs with high intrinsic charge mobility, as seen in a framework built from a thiolated benzenedicarboxylate ligand, suggests that phenanthrene-based linkers could be used to create materials with interesting electronic properties. capes.gov.br

Beyond MOFs, phenanthrene derivatives have significant potential in optoelectronics. beilstein-journals.org Their inherent photophysical properties make them suitable for use in applications such as dye-sensitized solar cells (DSSCs). beilstein-journals.org The ability to tune the electronic properties of the phenanthrene core through the introduction of various substituents opens up possibilities for designing new photoactive materials. The investigation of photoswitchable molecules, such as diarylethenes bearing sensitizers, provides mechanistic insights that are crucial for designing reliable molecular switches for optoelectronic devices, a field where phenanthrene derivatives could play a role. researchgate.net

Deeper Mechanistic Insights into Complex Chemical and Biochemical Transformations

Understanding the fundamental reaction mechanisms of this compound is crucial for both optimizing its synthesis and predicting its environmental fate and biological activity. Phenanthrene is often used as a model substrate for studying the metabolism of more complex and carcinogenic polycyclic aromatic hydrocarbons (PAHs) because it is the smallest PAH to possess both a "bay-region" and a "K-region". ethz.ch

In biochemical contexts, phenanthrene undergoes degradation by various microorganisms through multiple pathways. ethz.chnih.gov A key transformation involves the initial dioxygenation at different carbon atoms (1,2-, 3,4-, or 9,10- positions). nih.govresearchgate.net The resulting phenanthrene diols can then undergo ring cleavage. For example, ortho-cleavage can lead to intermediates like naphthalene-1,2-dicarboxylic acid. nih.govresearchgate.net This intermediate is part of a metabolic cascade that can proceed through compounds such as 1-hydroxy-2-naphthoic acid and eventually to smaller molecules like phthalic acid and protocatechuic acid. nih.govresearchgate.netnih.gov The elucidation of these complex metabolic pathways in bacteria like Stenotrophomonas maltophilia reveals the involvement of numerous enzymes and provides a detailed picture of how these persistent pollutants are broken down in the environment. nih.gov Fungal degradation pathways have also been identified, where phenanthrene is oxidized to phenanthrene 9,10-dihydrodiol, which is then converted to 2,2′-diphenic acid and subsequently to 1,2-benzenedicarboxylic acid (phthalic acid). researchgate.net

From a chemical transformation perspective, research into photocatalytic reactions provides deep mechanistic insights. beilstein-journals.org The formation of phenanthrenes via radical cyclizations triggered by visible light involves detailed studies of excited states and radical intermediates. beilstein-journals.orgresearchgate.net Understanding the kinetics and mechanisms of these photochemical processes is essential for developing more efficient and selective synthetic methods. beilstein-journals.org Similarly, studying reaction mechanisms in organometallic chemistry and industrial transformations provides a broader context for the controlled chemical manipulation of complex aromatic systems like phenanthrene. rsc.org

Q & A

Q. What are the primary synthetic routes for Phenanthrene-1,2-dicarboxylic acid, and what analytical techniques confirm its structure?

Methodological Answer: this compound can be synthesized via esterification or anhydride-based polycondensation reactions. For example, analogous dicarboxylic acids (e.g., phthalic acid derivatives) are often synthesized using sulfuric acid-catalyzed esterification with alcohols . Post-synthesis, structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR): To identify proton and carbon environments, distinguishing between ortho/meta substituents.
  • X-ray Diffraction (XRD): For crystal structure determination, critical for verifying the 1,2-substitution pattern.
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm carboxylic acid functional groups (C=O stretching ~1700 cm⁻¹) .

Q. How do microbial pathways degrade this compound, and what enzymes are involved?

Methodological Answer: Degradation typically proceeds via dioxygenase-mediated pathways:

  • Initial Oxidation: Bacterial 1,2-dioxygenases convert phenanthrene to cis-1,2-dihydrodiol, which is dehydrogenated to 1,2-dihydroxyphenanthrene .
  • Ring Cleavage: Meta- or ortho-cleavage enzymes (e.g., catechol dioxygenases) break the aromatic ring, forming intermediates like naphthalene-1,2-diol .
  • Analytical Tracking: Use HPLC-MS or GC-MS to monitor intermediates. Isotopic labeling (e.g., ¹³C) can validate metabolic pathways .

Q. What are the challenges in isolating this compound from degradation mixtures?

Methodological Answer:

  • Co-elution Issues: Degradation mixtures often contain structurally similar compounds (e.g., dihydroxy derivatives). Address this via:
    • High-Resolution Chromatography: Reverse-phase HPLC with gradient elution.
    • Derivatization: Convert carboxylic acids to methyl esters for improved separation .
  • Matrix Interference: Use solid-phase extraction (SPE) with ion-exchange resins to isolate acidic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound degradation?

Methodological Answer:

  • Comparative Enzyme Assays: Purify dioxygenases from different bacterial strains (e.g., Pseudomonas vs. Mycobacterium) to test substrate specificity and cleavage preferences .
  • Meta-Analysis of Kinetic Data: Use Michaelis-Menten parameters (Km, Vmax) to compare enzyme efficiency across studies. Contradictions may arise from pH or cofactor variations .
  • Pathway Reconstitution: Express candidate enzymes heterologously in E. coli to validate individual steps in proposed pathways .

Q. What computational methods predict the thermodynamic properties of this compound, and how do they compare with experimental data?

Methodological Answer:

  • Group Contribution Methods: Estimate enthalpy of formation (ΔHf) using second-order group contributions (e.g., Cohen’s method) .
  • Density Functional Theory (DFT): Calculate Gibbs free energy and compare with experimental calorimetry data (e.g., bomb calorimetry). Discrepancies >5% may indicate missing vibrational modes in DFT models .
  • Validation: Cross-reference with thermogravimetric analysis (TGA) for decomposition behavior .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (absorbance at λmax ~260 nm) .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures. Accelerated aging studies (40–80°C) predict shelf-life .
  • Hydrolytic Resistance: Expose to high-humidity conditions (e.g., 85% RH) and quantify hydrolysis products (e.g., monoesters) via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.